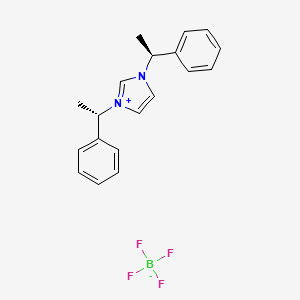
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is a compound belonging to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of two (S)-1-phenylethyl groups attached to the imidazolium ring, making it chiral. The tetrafluoroborate anion provides stability to the cationic imidazolium structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of glyoxal with two equivalents of (S)-1-phenylethylamine in the presence of paraformaldehyde and aqueous tetrafluoroboric acid (HBF4). This reaction forms the intermediate N,N’-diarylethylenediimine.
Cyclization: The intermediate is then cyclized to form the imidazolium ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can significantly increase the yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylethyl groups.
Coordination Chemistry: The imidazolium cation can coordinate with transition metals, forming stable complexes.
Common Reagents and Conditions
Nucleophiles: Halides, cyanides, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium salts, while oxidation and reduction reactions can modify the phenylethyl groups.
Aplicaciones Científicas De Investigación
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Ionic Liquids: It serves as a component in the formulation of ionic liquids, which are used in green chemistry for their low volatility and high thermal stability.
Biological Studies: The chiral nature of the compound makes it useful in studying enantioselective processes and chiral recognition in biological systems.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with various molecular targets:
Coordination with Metals: The imidazolium cation can coordinate with transition metals, forming stable complexes that can act as catalysts in various chemical reactions.
Chiral Recognition: The (S)-1-phenylethyl groups provide chiral centers that can interact with other chiral molecules, facilitating enantioselective processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethylimidazolium tetrafluoroborate: Similar in structure but with ethyl groups instead of phenylethyl groups.
1,3-Dimethylimidazolium tetrafluoroborate: Contains methyl groups instead of phenylethyl groups.
1,3-Dibenzylimidazolium tetrafluoroborate: Features benzyl groups instead of phenylethyl groups.
Uniqueness
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its chiral nature, which allows it to participate in enantioselective processes. The presence of phenylethyl groups also enhances its ability to form stable complexes with transition metals, making it a valuable compound in catalysis and material science.
Propiedades
Fórmula molecular |
C19H21BF4N2 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1/t16-,17-;/m0./s1 |
Clave InChI |
OCNADXKOLPPVOF-QJHJCNPRSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3 |
SMILES canónico |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



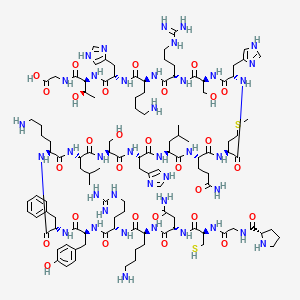
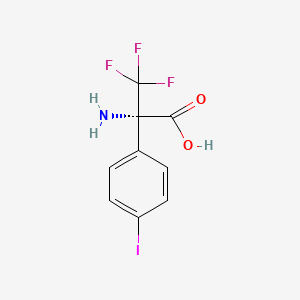


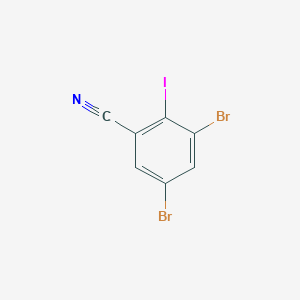
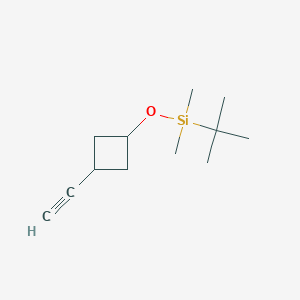

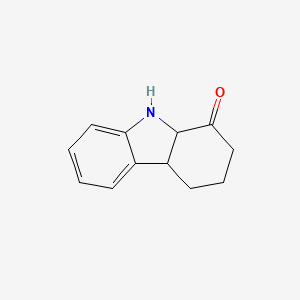

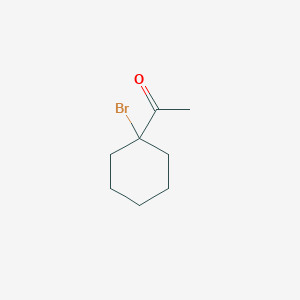
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)

